rIII protein
Description
The rIII protein is a bacteriophage T4-encoded cytoplasmic antiholin that plays a dual role in the phage life cycle. Primarily, it stabilizes the holin protein to regulate the lysis inhibition (LIN) state, delaying host cell lysis under superinfection conditions . Recent studies reveal a broader regulatory role: rIII directly interacts with Escherichia coli ribosomal protein S1, a multifunctional RNA-binding protein critical for translation initiation, mRNA stability, and ribosome assembly .
Properties
CAS No. |
131595-92-1 |
|---|---|
Molecular Formula |
C21H15NO |
Synonyms |
rIII protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Functional Attributes of rIII:
- Structural Features : rIII binds S1 at a 1:1 molar stoichiometry , targeting its C-terminal RNA-binding domains (D4 and D5) . This interaction inhibits S1-dependent activation of T4 endoribonuclease RegB, which cleaves early phage mRNAs .
- Expression Dynamics : rIII is expressed early (detected 5 minutes post-infection) and persists throughout infection, suggesting roles beyond LIN, such as modulating host translation and mRNA stability .
Comparison with Similar Compounds/Proteins
Table 1: Comparative Analysis of rIII and Viral Effector Proteins
Key Comparative Insights:
Target Specificity :
- rIII uniquely targets the RNA-binding domains of S1 , unlike T4’s Alt/ModB, which chemically modify S1 via ADP-ribosylation . This distinction allows rIII to broadly inhibit S1’s roles in translation and RNA processing, while Alt/ModB fine-tunes ribosomal function.
- Dip (phage φKZ) shares functional similarity by blocking RNase E activity but operates through steric hindrance rather than domain-specific binding .
Regulatory Scope :
- rIII’s interaction with S1 impacts multiple pathways :
- Translation inhibition : Disrupts S1-mediated ribosome recruitment to host mRNAs.
- mRNA stability : Protects phage mRNAs by limiting RegB-mediated cleavage .
- Global resource allocation : Redirects host resources (e.g., ribosomes) to phage replication .
Structural Interactions :
- rIII forms stable 1:1 complexes with S1 in vitro, but tends to aggregate in isolation, suggesting aggregation may regulate its activity .
- Dip and RegB lack such stoichiometric precision, relying instead on transient interactions or enzymatic activation .
Evolutionary Strategy :
- rIII exemplifies a viral strategy to hijack multifunctional host proteins (S1), whereas Alt/ModB and Dip target single pathways. This broad-spectrum inhibition may optimize phage fitness across infection stages .
Research Findings and Data Highlights
Table 2: Experimental Evidence Supporting rIII-S1 Interaction
Q & A
Q. What is the functional role of the rIII protein in bacteriophage T4 lysis regulation?
The this compound modulates lysis inhibition (LIN) by stabilizing the RI protein, which delays host cell lysis to allow phage progeny maturation. Overexpression of rIII in rIII mutants restores the wild-type phenotype, confirming its regulatory role in LIN dynamics. Key methodologies include plasmid-based overexpression, plaque morphology analysis, and lysis timing assays .
Q. What experimental approaches are used to characterize this compound interactions in phage biology?
- Co-expression assays : Co-overexpression of rIII with accessory genes (e.g., rI.1) in plasmids to assess mutual antitoxicity and phenotypic outcomes.
- Phenotypic profiling : Quantifying LIN duration via time-lapsed lysis curves and comparing plaque morphologies in wild-type vs. mutant phages.
- Protein stability assays : Using cycloheximide chase experiments to measure half-life differences between RI (short-lived) and RIII (stable) .
Q. How can researchers validate the specificity of rIII-mediated effects in genetic studies?
- Use isogenic phage strains (e.g., T4 rIII mutants) to isolate rIII-specific phenotypes.
- Perform complementation assays by reintroducing rIII via plasmids and monitoring phenotypic reversion.
- Conduct toxicity screens to distinguish effects caused by rIII versus accessory proteins like RI.1 .
Advanced Research Questions
Q. How do stoichiometric imbalances between RI and RIII influence LIN dynamics?
RI requires constant synthesis due to its short half-life (~5 minutes), while RIII’s stability enables prolonged LIN when overproduced. Critical findings include:
- Co-expression of rI and rIII disrupts LIN prolongation, suggesting competitive binding or sequestration.
- Toxicity in rI.1–rIII co-expression systems implies dose-dependent interactions. Methodological recommendation: Titrate plasmid copy numbers to control protein ratios and use quantitative Western blotting to correlate expression levels with LIN profiles .
Q. How should researchers address contradictions in data on rIII overexpression outcomes?
Discrepancies arise from variations in experimental systems (e.g., plasmid copy number, host strain). To resolve these:
- Standardize expression systems : Use inducible promoters (e.g., arabinose- or IPTG-regulated) for precise control.
- Include internal controls : Monitor protein levels via SDS-PAGE and validate phenotypes across multiple phage/bacterial strains.
- Apply kinetic modeling : Correlate RIII synthesis rates with lysis delay using mathematical models .
Q. What strategies are effective for studying rIII-RI.1 functional interactions?
- Bacterial two-hybrid assays : Map direct protein-protein interactions.
- Pull-down assays : Use tagged RIII and RI.1 proteins to confirm complex formation.
- Genetic epistasis : Combine rIII and rI.1 mutants to dissect hierarchical roles in LIN. Key finding: RI.1 toxicity dominates in co-expression systems, necessitating conditional expression tools (e.g., temperature-sensitive promoters) .
Q. How can rIII stability be experimentally evaluated under different physiological conditions?
- Pulse-chase labeling : Track RIII turnover in phage-infected cells under stress (e.g., nutrient limitation).
- Protease inhibition assays : Use inhibitors like MG-132 to identify degradation pathways.
- Structural analysis : Predict stabilizing domains via homology modeling and validate with site-directed mutagenesis .
Methodological Best Practices
- Data reproducibility : Replicate LIN assays in ≥3 biological replicates and report lysis timing with standard deviations.
- Controls : Include empty plasmid controls in overexpression studies and wild-type phage comparators.
- Ethical reporting : Adhere to MIMARKS standards for metadata and fully disclose plasmid construction details (e.g., promoter strength, antibiotic resistance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
